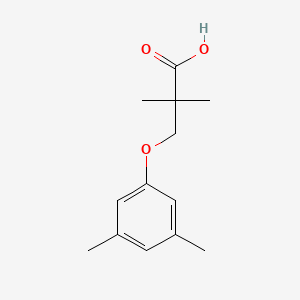
3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid is an organic compound characterized by its unique structure, which includes a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a dimethylpropionic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid typically involves the reaction of 3,5-dimethylphenol with 2,2-dimethylpropionic acid chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the acid chloride, resulting in the formation of the ester linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
科学的研究の応用
3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- 3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
Comparison: Compared to these similar compounds, 3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid is unique due to its specific structural features, such as the dimethylpropionic acid moiety, which imparts distinct chemical and physical properties.
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9-5-10(2)7-11(6-9)16-8-13(3,4)12(14)15/h5-7H,8H2,1-4H3,(H,14,15) |
InChIキー |
BNELRYFPTXWOBT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCC(C)(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















